REACTION_CXSMILES
|
[C:1]1([C:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)([CH2:11][CH:12]=[CH2:13])[C:8]([OH:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:20]O>C(O)=O>[OH:20][CH2:13][CH:12]1[O:9][C:8](=[O:10])[C:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:11]1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)O)(CC=C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated at reduced pressure
|
Type
|
ADDITION
|
Details
|
a solution of 750 mg solid NaOH in 10 mL of water was added
|
Type
|
TEMPERATURE
|
Details
|
before cooling
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organics dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oil in quantitative yield
|
Type
|
CUSTOM
|
Details
|
was carried on without further purification
|
Name
|
|
Type
|
|
Smiles
|
OCC1CC(C(O1)=O)(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |